3-Phenylpropyl valerate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylpropyl valerate can be synthesized through the esterification reaction between 3-phenylpropanol and valeric acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, 3-phenylpropanol and valeric acid, are fed into a reactor along with the acid catalyst. The reaction mixture is heated and maintained at a specific temperature to achieve optimal conversion rates. The ester product is then separated from the reaction mixture through distillation and purified to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpropyl valerate undergoes various chemical reactions, including hydrolysis, transesterification, and oxidation.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 3-phenylpropanol and valeric acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester and alcohol.
Oxidation: Under oxidative conditions, this compound can be oxidized to produce corresponding carboxylic acids and other oxidation products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: 3-Phenylpropanol and valeric acid.
Transesterification: Different esters and alcohols.
Oxidation: Carboxylic acids and other oxidation products.
Scientific Research Applications
3-Phenylpropyl valerate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It is used as a model compound in studies involving esterification and transesterification reactions.
Biology: The compound is studied for its potential biological activities and interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: this compound is widely used in the fragrance and flavoring industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of 3-Phenylpropyl valerate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release 3-phenylpropanol and valeric acid, which may exert their effects through various biochemical pathways. The exact molecular targets and pathways involved in its biological activities are still under investigation .
Comparison with Similar Compounds
3-Phenylpropyl valerate can be compared with other similar ester compounds, such as 3-phenylpropyl acetate and 3-phenylpropyl butyrate.
3-Phenylpropyl acetate: This compound has a similar structure but with an acetate group instead of a valerate group. It is also used in the fragrance and flavoring industry.
3-Phenylpropyl butyrate: This compound has a butyrate group instead of a valerate group. It is used in similar applications but may have different olfactory properties.
Uniqueness: The uniqueness of this compound lies in its specific ester group, which imparts distinct olfactory properties and influences its chemical reactivity. Its pleasant odor and versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3-phenylpropyl pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-2-3-11-14(15)16-12-7-10-13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFJJLRWQHMYCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202927 | |
Record name | 3-Phenylpropyl valerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60202927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5451-88-7 | |
Record name | Pentanoic acid, 3-phenylpropyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5451-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenylpropyl valerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valeric acid, 3-phenylpropyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21873 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Phenylpropyl valerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60202927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylpropyl valerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.263 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-PHENYLPROPYL VALERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8528917KSG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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